Calcium Carbonate

Description

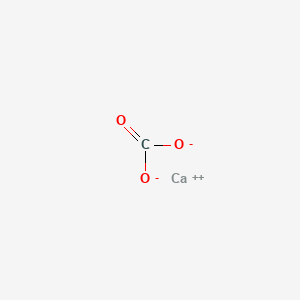

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Crystallographic and Polymorphic Investigations of Calcium Carbonate

Polymorphism of Calcium Carbonate: Calcite, Aragonite, and Vaterite

The three anhydrous crystalline polymorphs of this compound—calcite, aragonite, and vaterite—are central to the study of its crystallization. aip.org Calcite is the most thermodynamically stable and thus the most common form found in nature. iupac.org Aragonite is a metastable form, while vaterite is the least stable of the three. mdpi.com Due to its instability, vaterite is less common and can rapidly convert to the more stable forms in an aqueous solution. nih.gov

The distinct crystal structures of calcite, aragonite, and vaterite give rise to their different properties. Calcite possesses a trigonal (rhombohedral) crystal system, aragonite has an orthorhombic structure, and vaterite exhibits a hexagonal crystal system. researchgate.net These structural differences can be identified using techniques such as X-ray diffraction (XRD) and Fourier transform infrared (FTIR) spectroscopy. aip.org

Below is a data table summarizing the key crystallographic properties of these polymorphs.

| Polymorph | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) |

| Calcite | Trigonal (Rhombohedral) | R-3c | a = 4.989, c = 17.062 |

| Aragonite | Orthorhombic | Pmcn | a = 4.961, b = 7.967, c = 5.741 |

| Vaterite | Hexagonal | P6₃/mmc or P6₅22 | a = 7.147, c = 16.94 |

Note: The exact unit cell parameters for vaterite can vary as its structure is still a subject of some debate. arizona.edu

The thermodynamic stability of the this compound polymorphs increases in the order of vaterite < aragonite < calcite. nih.govmdpi.com Calcite is the most stable form under ambient conditions. iupac.orgresearchgate.net The solubility of the polymorphs follows the reverse order of their stability, with vaterite being the most soluble and calcite the least. researchgate.netarxiv.org This difference in solubility is a driving force for the transformation of less stable forms into more stable ones. geoscienceworld.org

The relative stability is quantified by the standard Gibbs free energy of formation and the solubility product (Ksp).

| Polymorph | Thermodynamic Stability | Solubility Product (Ksp) at 25°C | Enthalpy of Dissolution (kJ/mol) |

| Calcite | Most Stable | 10⁻⁸·⁴⁸ | 10.83 |

| Aragonite | Metastable | 10⁻⁸·³⁴ | - |

| Vaterite | Least Stable | 10⁻⁷·⁹¹ | 15.79 |

Data sourced from multiple references. iupac.orgarxiv.org

This thermodynamic relationship means that in a solution where both aragonite and calcite are present, the solution can be saturated with respect to calcite while being undersaturated with respect to aragonite, leading to the dissolution of aragonite and precipitation of calcite. mdpi.com

The transformation of this compound polymorphs often proceeds from the least stable to the most stable form, following Ostwald's rule of stages. A common pathway begins with the formation of amorphous this compound (ACC), which then crystallizes into vaterite and/or aragonite, and finally transforms into the stable calcite phase. iupac.orgresearchgate.net

Factors Governing Polymorph Selection during Crystallization

The specific polymorph of this compound that forms during crystallization is not solely determined by thermodynamics but is also under kinetic control. Several environmental factors can influence which polymorph is favored. geoscienceworld.orgcapes.gov.br

Supersaturation, the state where the concentration of solute exceeds its equilibrium solubility, is a key factor in polymorph selection. High levels of supersaturation often favor the formation of the least stable polymorph, vaterite, or even amorphous this compound (ACC). aip.orgiupac.org As the supersaturation level decreases, the formation of more stable polymorphs like aragonite and calcite becomes more favorable.

The chemistry of the solution, including the presence of certain ions, can also direct the crystallization pathway. For example, the presence of magnesium ions is known to favor the formation of aragonite. oup.com Other additives can stabilize less stable forms or inhibit the growth of more stable ones. iupac.org

Temperature plays a significant role in determining the resulting polymorph. At lower temperatures (around 20-30°C), calcite is often the predominant form. aip.org As the temperature increases, the formation of vaterite and aragonite becomes more favorable. aip.orgiupac.org For instance, aragonite formation is often observed at temperatures above 40°C, and it can become the dominant species at higher temperatures. iupac.orgoup.com

The pH of the solution also exerts a strong influence on polymorphism. capes.gov.bracs.org The pH affects the relative concentrations of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions in the solution, which in turn can influence the structure of the prenucleation clusters and the resulting polymorph. acs.org At high pH values, where carbonate ions are dominant, different polymorphs may be favored compared to lower pH conditions where bicarbonate ions are more prevalent. acs.orgrsc.org For example, some studies have shown that higher pH can lead to a direct transformation of ACC to calcite, bypassing the vaterite intermediate phase. rsc.orggeus.dk

Role of Inorganic Ions (e.g., Mg²⁺, Sr²⁺) on Polymorph Stabilization

The crystallization of this compound (CaCO₃) is significantly influenced by the presence of various inorganic ions, which can direct the formation towards a specific polymorph—calcite, aragonite, or vaterite. geoscienceworld.org The ionic content of the crystallization medium affects not only the polymorph selection but also the stability and impurity content of the resulting crystals. geoscienceworld.orggeoscienceworld.org

Strontium (Sr²⁺) also plays a critical role in CaCO₃ polymorph selection. Unlike Mg²⁺, Sr²⁺ is more readily incorporated into the calcite lattice. bohrium.com The addition of strontium carbonate (SrCO₃) can influence both the crystal polymorph and the size of the resulting this compound crystals. scirp.org Specifically, the presence of Sr²⁺ ions is known to favor the formation of aragonite. leeds.ac.uk The incorporation of Sr²⁺ into calcite causes an expansion of the crystal's unit cell, in contrast to the contraction caused by Mg²⁺. osti.govbohrium.com The combined presence of both Mg²⁺ and Sr²⁺ has complex, cation-specific impacts on crystal growth, with studies showing that Mg²⁺ can enhance the incorporation of Sr²⁺ into calcite. bohrium.com

The influence of these ions is closely linked to factors like pH, temperature, and the concentration of the ions in the solution. geoscienceworld.org The sequence of precipitation of different impurity ions generally follows what would be expected from their respective compound solubility products. geoscienceworld.org For example, in experiments tracking the precipitation of various ions with changing pH, magnesium began to precipitate significantly only at a pH of 8.6, while strontium showed a notable increase at pH 10.9. geoscienceworld.org

Table 1: Influence of Inorganic Ions on this compound Polymorphs

| Inorganic Ion | Effect on Polymorph | Mechanism/Observation | Reference |

|---|---|---|---|

| Magnesium (Mg²⁺) | Inhibits calcite growth; Stabilizes ACC and aragonite; Can promote transition to calcite. | Inhibits nucleation in solution, promotes water inclusion in ACC, leading to direct Mg-calcite transformation. nih.govchemrxiv.org High dehydration energy hinders incorporation into calcite lattice. nih.gov Can produce magnesium calcite. oup.com | nih.govchemrxiv.orgnih.govscirp.orgoup.com |

| Strontium (Sr²⁺) | Promotes aragonite formation; Readily incorporates into calcite. | Causes expansion of the calcite unit cell upon incorporation. osti.govbohrium.com Its presence can be used to control crystal size and polymorphism. scirp.org | osti.govscirp.orgbohrium.comleeds.ac.uk |

| Nickel (Ni²⁺) | Stabilizes aragonite. | Reported to stabilize the aragonite polymorph during precipitation. | scirp.org |

| Iron (Fe³⁺) | Stabilizes vaterite. | Reported to stabilize the vaterite polymorph during precipitation. | scirp.org |

Impact of Organic Additives and Macromolecules on Crystallization Pathways

Organic additives and macromolecules exert profound control over the crystallization of this compound, influencing polymorph selection, crystal morphology, and structural organization. researchgate.net These molecules, ranging from small amino acids to large proteins and synthetic polymers, are central to the formation of complex biominerals and are increasingly used to create biomimetic materials. researchgate.netorientjchem.org

The mechanism often involves the binding of these organic molecules to calcium ions or directly to the surfaces of growing crystals. orientjchem.orgnih.gov Acidic macromolecules, particularly those rich in aspartic acid and glutamic acid, are known to interact strongly with this compound. nih.govorientjchem.org These acidic proteins can promote nucleation when bound to a template but inhibit growth when in solution. nih.gov For instance, the presence of L-aspartic acid and L-glutamic acid can lead to calcite crystals with truncated and aggregated morphologies instead of the typical rhombohedral shape. orientjchem.org

Different proteins can have varied effects. Ovalbumin, for example, can alter crystal morphology from rhombohedral to "stack-like" structures and appears to create a steric barrier that reduces particle growth. nih.gov In contrast, lysozyme, a protein with a net positive charge, does not significantly alter the rhombohedral morphology of calcite, as there is no strong electrostatic attraction to the growing crystal surfaces. nih.gov The cooperative influence of multiple additives, such as combining β-cyclodextrin with acidic molecules, can also be used to modify crystal shapes, producing hexagonal or agglomerated forms. orientjchem.org

Synthetic polymers are also widely used to study and control CaCO₃ crystallization. Additives like poly(styrene sulfonate) (PSS) and polyacrylic acid (PAA) can inhibit crystal growth by adsorbing onto the crystal surface. researchgate.netd-nb.infochemistryviews.org The effectiveness of these polymers can depend on their concentration and ability to bind calcium ions. d-nb.info Studies have shown that some additives can induce the formation of specific polymorphs or even amorphous phases. nih.govnih.gov For example, carboxymethylcellulose has been shown to affect particle shape, and the addition of polyacrylic acid can induce the formation of cubic, monodispersed calcite particles. nih.gov

The interaction between organic molecules and the mineral phase can occur at multiple stages. Additives can act in the pre-nucleation stage by adsorbing ions and stabilizing pre-nucleation clusters against aggregation. d-nb.info They can also attach to the surfaces of formed crystals, inhibiting further growth or stabilizing a particular polymorph against transformation. orientjchem.orgd-nb.info

Table 2: Effect of Selected Organic Additives on this compound Crystallization

| Additive | Type | Observed Effect | Reference |

|---|---|---|---|

| L-Aspartic Acid | Amino Acid | Promotes truncated, aggregated rhombohedral calcite. Influences crystal morphology by altering surface energy. | nih.govorientjchem.org |

| L-Glutamic Acid | Amino Acid | Results in truncated and aggregated calcite crystals. | orientjchem.org |

| Ovalbumin | Protein | Changes calcite morphology from rhombohedral to 'stack-like'. Reduces particle growth. | nih.gov |

| Lysozyme | Protein | Does not significantly affect calcite morphology. | nih.gov |

| β-Cyclodextrin | Oligosaccharide | In combination with other additives, produces truncated, agglomerated, and hexagonal shapes. | orientjchem.org |

| Polyacrylic Acid (PAA) | Synthetic Polymer | Induces formation of cubic monodispersed calcite. Inhibits nucleation. | d-nb.infonih.gov |

| Carboxymethylcellulose (CMC) | Cellulose (B213188) Ether | Affects particle shape. | nih.gov |

| Bovine Serum Albumin (BSA) | Protein | Induces a significant number of crystals from early stages of reaction. | oup.com |

Crystal Growth Mechanisms and Morphological Control of this compound

The formation of this compound crystals is a complex process governed by fundamental mechanisms of nucleation and growth. Understanding these mechanisms is crucial for controlling the size, shape (morphology), and polymorphic phase of the final crystalline material, which are critical properties for its diverse industrial and biological applications. scirp.org

Nucleation Phenomena: Homogeneous and Heterogeneous Pathways

The initial formation of a solid crystal phase from a supersaturated solution is known as nucleation. This process can occur through two primary pathways: homogeneous and heterogeneous nucleation. wikipedia.org

Homogeneous nucleation occurs spontaneously within the bulk of a supersaturated solution, without the influence of any foreign surfaces. researchgate.net This pathway requires surmounting a significant energy barrier to form stable nuclei. poolhelp.com The rate of homogeneous nucleation is strongly dependent on the saturation index (SI); a higher SI lowers the activation energy, thus increasing the nucleation rate. poolhelp.com

Heterogeneous nucleation occurs when crystals form on a pre-existing surface, such as foreign particles, container walls, or even other crystals. wikipedia.orgresearchgate.net These surfaces act as nucleation sites, reducing the energy barrier required for crystal formation and thereby increasing the nucleation rate. researchgate.net For this reason, heterogeneous nucleation is often the dominant pathway, especially at lower levels of supersaturation. mit.edu For example, calcite seed crystals can act as nucleation points, facilitating the precipitation of more CaCO₃. researchgate.net In contrast, some surfaces, like quartz, may not induce nucleation in stable supersaturated solutions. nih.gov

The classical view of nucleation (Classical Nucleation Theory, CNT) posits that crystals form through the direct addition of ions or molecules to a growing nucleus. nih.govpnas.org However, this view has been challenged by "non-classical" theories, which propose multi-step pathways. pnas.orgpsi.ch One prominent non-classical theory suggests the formation of stable pre-nucleation clusters that aggregate to form an amorphous phase (like ACC), which then transforms into a crystalline polymorph. nih.govpnas.org Another non-classical pathway involves the formation of a dense liquid precursor phase through liquid-liquid separation before the emergence of a solid. pnas.orgwhiterose.ac.uk Despite these new theories, recent studies combining experimental and computational methods suggest that the entire process, including the formation of liquid precursors and their subsequent transformation, can still be explained within the framework of classical nucleation concepts. pnas.orgucl.ac.uk

Growth Kinetics and Rate-Controlling Steps in this compound Precipitation

Once stable nuclei have formed, they grow into larger crystals through the continued addition of ions from the solution. The speed of this process, or growth kinetics, is governed by several rate-controlling steps. The primary driving force for crystallization is the supersaturation of the solution. poolhelp.comdeswater.com

Studies have identified three main processes that can be rate-determining for CaCO₃ precipitation in the H₂O-CO₂-CaCO₃ system:

Surface Reaction Kinetics: The rate at which ions are incorporated into the crystal lattice at the mineral surface. researchgate.netgeologyscience.rugeologyscience.ru This is often found to be a surface-controlled process rather than one limited by bulk diffusion. brgm.fr

Mass Transport: The diffusion of reactant ions (Ca²⁺ and CO₃²⁻) from the bulk solution to the crystal surface and the removal of products. researchgate.netgeologyscience.ru

Aqueous Phase Conversion: The slow conversion of bicarbonate (HCO₃⁻) to carbon dioxide (CO₂) via the reaction H⁺ + HCO₃⁻ → CO₂ + H₂O. researchgate.netgeologyscience.rugeologyscience.ru This step can be a critical rate-limiting factor, especially in systems where the volume-to-surface-area ratio is high. researchgate.netgeologyscience.ru The importance of this reaction as a rate-limiting step has been confirmed by experiments showing that the addition of the enzyme carbonic anhydrase, which catalyzes this conversion, can increase precipitation rates by up to 15 times. geologyscience.rugeologyscience.ru

Control of Crystal Habit and Anisotropy

The external shape of a crystal is known as its habit, and when growth rates differ along different crystallographic axes, the growth is termed anisotropic. Controlling the habit and anisotropy of this compound crystals is essential for tailoring their properties for specific applications, such as using columnar aragonite as a paper coating pigment due to its good dispersibility. scirp.org

In the absence of any inhibitors or modifiers, calcite typically grows as rhombohedral crystals. orientjchem.org However, the crystal habit can be significantly altered by the presence of additives. For example:

Organic additives like L-aspartic acid, L-glutamic acid, and β-cyclodextrin can lead to truncated, aggregated, or elongated hexagonal morphologies by preferentially adsorbing onto specific crystal faces, such as the {104} face of calcite, and inhibiting or promoting growth in certain directions. orientjchem.org

Silicon-containing additives, like sodium silicate (B1173343), can promote the formation of homogenous, amorphous nanospheres, while their absence leads to the formation of crystalline calcite. nih.gov

The pH of the solution can also be a controlling factor. For instance, using NH₄OH to adjust the pH can produce hexagonal, plate-like vaterite crystals. jst.go.jp

Anisotropy can also be induced by physical templates. Research has shown that precipitating calcite within anisotropic agarose (B213101) gel networks can mechanically "mold" the crystal growth. acs.orgnih.gov When the gel fibers are aligned, the resulting calcite crystals grow as oriented disks or rice-grain-shaped composites, demonstrating that the anisotropy of the organic matrix can be translated to the inorganic crystal. acs.orgnih.gov Similarly, organic macromolecules from biominerals, when incorporated into synthetic calcite, can induce anisotropic swelling of the crystal lattice, particularly along the c-axis. nih.gov The thermal expansion of calcite is also naturally anisotropic; it expands along the c-axis while contracting in other directions upon heating. researchgate.net

Recrystallization and Aging Processes in this compound Systems

This compound often precipitates initially as a metastable polymorph, such as vaterite or amorphous this compound (ACC), which then transforms into the most thermodynamically stable form, calcite, over time. researchgate.netgeoscienceworld.orgnih.gov This transformation is a critical process in both synthetic and natural systems.

The most common transformation pathway is from vaterite to calcite. This is typically a solution-mediated process involving two key steps:

Dissolution of the metastable vaterite phase. nih.govuu.nl

Precipitation of the more stable calcite phase. nih.govuu.nl

The solution becomes supersaturated with respect to calcite as vaterite dissolves, providing the driving force for calcite nucleation and growth. uu.nl The rate of this transformation can be influenced by numerous factors, including the morphology and packing density of the initial vaterite aggregates. researchgate.net Densely packed vaterite may transform at a different rate than loosely packed aggregates due to differences in surface area and dissolution kinetics. researchgate.net The transformation can be divided into stages, often starting with a constant rate that then decreases as the amount of calcite increases, potentially due to annealing of calcite crystallites into larger crystals, which reduces the available surface area for growth. researchgate.netuu.nl

While some studies suggest vaterite dissolution is the rate-limiting step, others indicate that the process can also be limited by diffusion through the solution. researchgate.netuu.nl The transformation can occur both on the exterior of vaterite aggregates and within them. uu.nl The presence of certain organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), methanol, and isopropanol, can slow down the rate of the vaterite-to-calcite transformation. nih.gov Similarly, environmental factors like temperature affect which polymorphs form and how quickly they transform; at 14-30°C, vaterite and calcite are common, while at 60-80°C, aragonite and calcite are favored. researchgate.net

Biomineralization of Calcium Carbonate

Fundamental Mechanisms of Biogenic Calcium Carbonate Formation

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. sciencelearn.org.nz The formation of this compound through biological processes is a widespread phenomenon, crucial for the development of shells, skeletons, and other hard structures in a vast array of organisms, from microscopic bacteria to complex marine invertebrates. wikipedia.orgspf.org This biologically driven mineralization is distinct from simple inorganic precipitation, as organisms can exert a high degree of control over the crystal's shape, size, polymorphism, and orientation. spf.org The mechanisms underlying this process are diverse, ranging from induced precipitation as a byproduct of metabolic activity to highly controlled intracellular crystallization. nih.govscispace.com

Microbially Induced this compound Precipitation (MICP)

Microbially Induced this compound Precipitation (MICP) is a biogeochemical process where microorganisms induce the formation of this compound within their environment. wikipedia.org This process is a result of the metabolic activities of diverse microbial communities, which alter the local chemical conditions to favor carbonate precipitation. frontiersin.org The primary mechanisms involve metabolic pathways that increase the pH and the concentration of dissolved inorganic carbon. mdpi.com These pathways include photosynthesis, denitrification, sulfate (B86663) reduction, and, most notably, the hydrolysis of urea (B33335). wikipedia.orgfrontiersin.org Bacterial cells often serve as nucleation sites for crystal formation, with their negatively charged cell surfaces attracting positive calcium ions. nih.gov

The key factors influencing the efficiency and morphology of CaCO₃ precipitation in MICP include the concentration of calcium ions, the availability of dissolved inorganic carbon, pH levels, and the presence of nucleation sites. researchgate.net

Table 1: Major Microbial Metabolic Pathways Involved in MICP

| Metabolic Pathway | Description | Key Reactions |

|---|---|---|

| Urea Hydrolysis (Ureolysis) | Enzymatic breakdown of urea into ammonia (B1221849) and carbonate, leading to a significant increase in pH and carbonate concentration. scispace.commdpi.com | CO(NH₂)₂ + 2H₂O → 2NH₃ + H₂CO₃2NH₃ + 2H₂O ↔ 2NH₄⁺ + 2OH⁻H₂CO₃ + 2OH⁻ ↔ CO₃²⁻ + 2H₂OCa²⁺ + CO₃²⁻ → CaCO₃ |

| Photosynthesis | Utilized by cyanobacteria and microalgae, this process consumes CO₂ and produces bicarbonate and hydroxide (B78521) ions, increasing pH. frontiersin.org | 2HCO₃⁻ → CO₃²⁻ + H₂O + CO₂CO₂ + H₂O → CH₂O + O₂ |

| Denitrification | Anaerobic respiration using nitrate (B79036) as an electron acceptor, which produces alkalinity. | C₆H₁₂O₆ + 4NO₃⁻ → 6CO₂ + 6H₂O + 2N₂ |

| Sulfate Reduction | Anaerobic process where sulfate is used as an electron acceptor, leading to the production of bicarbonate and hydrogen sulfide, which increases pH. | 2CH₂O + SO₄²⁻ → H₂S + 2HCO₃⁻ |

The most studied and efficient pathway for MICP is through the hydrolysis of urea, a process known as ureolysis. frontiersin.org This metabolic route is facilitated by ureolytic bacteria, such as Sporosarcina pasteurii, which are renowned for their high capacity for calcite precipitation. nih.gov These bacteria produce the enzyme urease, which catalyzes the breakdown of urea into ammonia and carbamate. researchgate.net

The process unfolds through a series of chemical reactions:

Urease hydrolyzes urea to produce ammonia and carbonic acid. researchgate.netnih.gov

The ammonia subsequently forms ammonium (B1175870) and hydroxide ions in water, leading to a significant increase in the local pH. nih.govresearchgate.net

This alkaline environment shifts the equilibrium of carbonic acid towards the formation of carbonate ions. mdpi.com

In the presence of a sufficient concentration of calcium ions, the supersaturation of this compound is achieved, leading to its precipitation. mdpi.com

The bacterial cell itself plays a crucial role in this process. The cell wall, which is typically negatively charged, attracts Ca²⁺ ions. nih.govnih.gov This makes the bacterial surface an ideal nucleation site, promoting heterogeneous nucleation and the subsequent growth of this compound crystals. nih.govmdpi.com The entire process is a form of biologically induced mineralization, where the organism actively modifies its microenvironment to facilitate mineral formation. nih.govscispace.com

While urease is central to the most common MICP pathway, other enzymes also play a significant role in carbonate biomineralization. Chief among them is carbonic anhydrase (CA), a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻). rsc.orgfrontiersin.org This reaction is often the rate-determining step in CaCO₃ precipitation from solution. researchgate.net

The functions of carbonic anhydrase in biomineralization are multifaceted:

Catalysis: CA accelerates the formation of bicarbonate and carbonate ions, which are the necessary precursors for mineralization. rsc.orgrsc.org

Precipitation and Transformation: It can speed up the precipitation of metastable amorphous this compound (ACC) and its subsequent conversion into more stable crystalline forms like calcite. rsc.orgrsc.org

Templating: Under certain conditions, CA can form supramolecular assemblies that act as templates for the crystallization of nanostructured this compound. rsc.orgrsc.org

In some microbial systems, urease and carbonic anhydrase can work in concert. nih.gov Urease generates ammonia and carbonic acid from urea, while carbonic anhydrase facilitates the conversion of the carbonic acid to bicarbonate and then carbonate, which can then precipitate as this compound. nih.gov The catalytic action of these enzymes can increase the rate of urea hydrolysis by millions of times compared to an uncatalyzed reaction, making enzymatic processes highly efficient for inducing carbonate precipitation. mdpi.com

The morphology and polymorph (the specific crystal form, e.g., calcite, aragonite, or vaterite) of the precipitated this compound are not solely determined by the chemical environment but are also significantly influenced by the microbial community. nih.gov Different bacterial species can precipitate varying amounts, shapes, and types of carbonate crystals even within the same growth medium. nih.gov

Several factors related to the microbial community affect the final mineral product:

Bacterial Species and Strain: Some studies suggest that the type of this compound polymorph may be strain-specific. nih.gov For instance, differences in the amino acid sequences of urease enzymes between bacterial strains could influence whether vaterite or calcite is formed. nih.gov

Extracellular Polymeric Substances (EPS): Bacteria are often encased in a matrix of EPS, which are composed of polysaccharides, proteins, and DNA. frontiersin.org These substances can serve as nucleation sites and influence crystal growth, polymorphism, and spatial arrangement. nih.govfrontiersin.org The negatively charged functional groups within EPS can bind Ca²⁺ ions, creating a localized supersaturation that promotes precipitation. nih.gov

Substrate Nature: The surface on which the bacteria grow can also dictate the polymorph. Research has shown that on calcitic substrates, bacteria tend to form calcite crystals, whereas on silicate (B1173343) substrates, they are more likely to produce vaterite, regardless of the bacterial species. asm.org This indicates that the substrate can be an overriding factor in polymorph selection. asm.org

Growth Conditions: The composition of the culture medium, including the specific calcium source (e.g., calcium chloride, calcium acetate), can lead to different crystal morphologies, ranging from rhombohedral calcite to spherical vaterite. nih.gov

Table 2: Factors Influencing this compound Morphology in MICP

| Factor | Influence on Morphology and Polymorph |

|---|---|

| Bacterial Strain | Can influence polymorph selection (e.g., vaterite vs. calcite) due to specific enzymes or proteins. nih.gov |

| Extracellular Polymeric Substances (EPS) | Act as templates for nucleation, influencing crystal shape, size, and spatial organization. frontiersin.org |

| Substrate Mineralogy | The underlying surface can determine the polymorph; calcite substrates tend to induce calcite formation, while silicate substrates favor vaterite. asm.org |

| Calcium Source | Different calcium salts (e.g., CaCl₂, Ca(C₂H₃O₂)₂) can result in distinct crystal shapes and polymorphs. nih.gov |

| pH and Supersaturation | Higher pH and supersaturation levels generally lead to faster precipitation and can favor less stable polymorphs like vaterite. nih.gov |

This compound Biomineralization in Marine Organisms (e.g., Mollusks, Corals, Coccolithophores)

Marine organisms extensively utilize this compound to construct their protective shells and supportive skeletons. sciencelearn.org.nzwikipedia.org This process of biogenic calcification is fundamental to the biology of organisms such as mollusks, corals, and coccolithophores. wikipedia.orgspf.org These organisms extract dissolved calcium (Ca²⁺) and carbonate (CO₃²⁻) ions from seawater and, through highly controlled biomineralization processes, precipitate them into specific crystalline structures. wikipedia.org The resulting structures are predominantly composed of the this compound polymorphs aragonite and calcite. wikipedia.org

Corals: Reef-building corals construct vast skeletons made of aragonite, a form of this compound. whoi.edu The coral polyps secrete this compound layer by layer, forming the complex structures that create coral reefs. amazonaws.com This process occurs in a specialized "calcifying space" between the polyp's cells and its existing skeleton. whoi.edu

Mollusks: The shells of mollusks are composite materials made of 95-99.9% this compound (either calcite or aragonite) and a small fraction of organic macromolecules like proteins and polysaccharides. mcgill.ca This organic matrix plays a critical role in controlling the shell's structure and properties. mcgill.ca

Coccolithophores: These are single-celled marine algae that produce intricate calcite plates called coccoliths. nih.govgeoscienceworld.org The entire process of coccolith formation is highly regulated and occurs intracellularly within a specialized vesicle derived from the Golgi apparatus. nih.govnih.gov

One of the most remarkable aspects of biomineralization in marine organisms is the precise control they exert over which polymorph of this compound—typically calcite or aragonite—is formed. elsevierpure.com This selection is critical as the different polymorphs have distinct physical properties. The control mechanism is largely attributed to the organic macromolecules, particularly proteins, that are secreted by the organism. spf.orgelsevierpure.com

Research on mollusks has shown that macromolecules extracted from aragonitic shell layers can induce the formation of aragonite in laboratory settings, while proteins from calcitic layers promote calcite formation. elsevierpure.comresearchgate.net These organic molecules are believed to function as templates, guiding the nucleation and growth of the crystals. They can selectively adsorb onto specific crystal faces, inhibiting growth in some directions and promoting it in others, thereby controlling not only the polymorph but also the final morphology of the crystal. researchgate.net

In corals, skeleton formation involves the precipitation of aragonite. whoi.edu Recent studies suggest that this may occur via the attachment of amorphous this compound (ACC) precursor particles that are formed within the coral's tissue. pnas.orgescholarship.org These ACC particles are then transported to the skeleton surface where they crystallize into aragonite, a process that allows for much faster growth than ion-by-ion precipitation from solution. pnas.orgescholarship.org

Coccolithophores demonstrate an exceptional level of control, forming elaborate calcite coccoliths with species-specific morphologies inside a cellular vesicle. geoscienceworld.orggeoscienceworld.org This intracellular calcification allows the organism to precisely regulate the chemical conditions, such as ion concentration and pH, ensuring the consistent production of complex crystal structures. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CaCO₃ |

| Calcite | CaCO₃ |

| Aragonite | CaCO₃ |

| Vaterite | CaCO₃ |

| Amorphous this compound | CaCO₃ |

| Urea | CO(NH₂)₂ |

| Ammonia | NH₃ |

| Ammonium | NH₄⁺ |

| Carbonic Acid | H₂CO₃ |

| Bicarbonate | HCO₃⁻ |

| Carbonate | CO₃²⁻ |

| Calcium Ion | Ca²⁺ |

| Carbon Dioxide | CO₂ |

| Hydroxide | OH⁻ |

| Calcium Chloride | CaCl₂ |

| Calcium Acetate | Ca(C₂H₃O₂)₂ |

| Calcium Lactate | C₆H₁₀CaO₆ |

Organic Matrix Regulation of Biomineral Growth

The formation of this compound biominerals is a meticulously controlled process orchestrated by an organic matrix. oup.comoup.com This matrix, a complex assembly of macromolecules, is not a passive scaffold but an active regulator that dictates the various stages of crystal growth, from initiation to the final morphology. oup.comoup.com The primary components of this matrix are proteins and polysaccharides, which work in concert to manage the nucleation, growth, and polymorph selection of this compound.

The organic matrix is believed to initiate crystal growth by providing a specialized surface that facilitates nucleation. oup.com This can occur through a template-based mechanism, where the matrix offers a stereochemical match for the crystal lattice, or more commonly, by creating a surface that stabilizes the initial nucleus of calcium and carbonate ions. oup.comnih.gov Key to this process are soluble, acidic, calcium-binding polymers, such as proteins rich in aspartic and glutamic acid, which have been extracted from various biominerals. oup.comnih.govacs.org These negatively charged macromolecules can bind Ca²⁺ ions, effectively concentrating them and lowering the energy barrier for nucleation. acs.orgresearchgate.net Polysaccharides, including chitin (B13524) and various sulfated or carboxylated forms, also play a crucial role, often forming the structural framework upon which mineralization occurs. nih.govresearchgate.net

Paradoxically, the same soluble components of the organic matrix that can initiate nucleation also possess the ability to inhibit crystal growth. oup.com This dual functionality is critical for controlling the size and shape of the final mineral structure. By binding to specific crystal faces, these macromolecules can halt or slow growth in certain directions, thereby influencing the crystal's morphology. oup.com Research has shown that crystals grown in the presence of extracted matrix components exhibit distinct morphologies compared to those grown in a purely inorganic solution. oup.com This inhibitory action helps organisms prevent uncontrolled mineralization and sculpt the intricate architectures seen in structures like mollusk shells. oup.com

The regulation extends to the polymorph of this compound that is formed—calcite, aragonite, or vaterite. The organic matrix can selectively stabilize one polymorph over others. For instance, in vitro experiments have demonstrated that different acidic microbial polysaccharides can favor the formation of calcite over the typically formed aragonite by inhibiting aragonite's growth. jst.go.jp The interaction is highly specific, depending on the molecular structure of the polymer and its affinity for different crystal surfaces. jst.go.jp Similarly, acidic amino acids and chitin have been shown to induce the precipitation of high-magnesium calcite. nih.govacs.org This control is achieved through a combination of electrostatic interactions, geometric matching between the matrix's functional groups and the crystal lattice, and the stereochemical configuration of the macromolecules. espublisher.comespublisher.com

The organic matrix can also influence mineralization by sequestering ions and forming precursor phases. It is hypothesized that calcium-binding proteins can form particles laden with calcium, which are then assembled at the mineralization front. oup.com In many systems, an unstable amorphous this compound (ACC) phase is formed first. nih.gov The organic matrix, rich in proteins and polysaccharides, stabilizes this ACC, preventing its immediate transformation into a more stable crystalline form and allowing it to be molded before solidifying. nih.govnih.gov

Table 1: Influence of Organic Matrix Components on this compound Growth

| Organic Component | Source/Example | Primary Function(s) | Observed Effect |

| Acidic Proteins (e.g., rich in Asp, Glu) | Mollusk shells, Foraminifera oup.compnas.org | Nucleation initiation, Growth inhibition, Polymorph selection | Bind Ca²⁺; Stabilize ACC; Control crystal morphology and orientation oup.comnih.govacs.org |

| Polysaccharides (e.g., Chitin, Alginic Acid) | Mollusk shells, Microbial mats nih.govresearchgate.netjst.go.jp | Structural scaffold, Growth inhibition, Polymorph selection | Provides framework for mineralization; Inhibits aragonite formation in favor of calcite researchgate.netjst.go.jp |

| Proteoglycans | Cartilage, Mollusk shells acs.org | Ion binding, Nucleation control | High cation affinity due to carboxylate and sulfate groups acs.org |

| Glycoproteins | Mollusk shells acs.org | Nucleation, Calcium binding | Found at nucleation sites; contain sulfur and acid mucopolysaccharides acs.org |

This compound Formation in Terrestrial Biological Systems (excluding human biology)

In terrestrial environments, various organisms have evolved distinct mechanisms for forming this compound, serving functions from waste excretion to structural support.

Earthworms: Many earthworm species possess specialized organs called calciferous glands, which are located in the esophagus. upenn.eduweebly.com These glands play a crucial role in regulating the worm's calcium and carbonate homeostasis. biologists.com They secrete this compound, primarily as calcite crystals, directly into the digestive tract. upenn.edubiologists.com This process is believed to serve as a mechanism for excreting excess calcium absorbed from the soil and ingested food. upenn.eduweebly.com The formation process within the glands is complex, starting with a milky fluid suspension of micron-scale amorphous this compound (ACC) spherulites. nih.govnih.gov These ACC particles are stabilized by organic macromolecules, likely proteins and polysaccharides. nih.govnih.gov As they transit through the glands, the spherulites aggregate and transform into larger, millimeter-scale granules composed predominantly of calcite, though remnants of ACC and other polymorphs like vaterite and aragonite can also be found. nih.gov The secreted calcite granules are then expelled from the worm's body along with other waste materials. nih.gov

Land Isopods (Woodlice): Terrestrial isopods, such as Porcellio scaber, store this compound in specialized deposits within their exoskeleton. uni-ulm.de These deposits serve as a readily available calcium reservoir, which is particularly important during the molting cycle for the hardening of the new cuticle. The deposits are composed of numerous spherules of amorphous this compound (ACC). uni-ulm.de These ACC spherules are associated with an organic matrix that has both radial and concentric elements, suggesting it acts as a template for the formation of the mineral structures. uni-ulm.de

Plants (Cystoliths): Certain plant families, including Moraceae (e.g., Ficus elastica) and Acanthaceae, form intracellular this compound deposits known as cystoliths. wikipedia.orgnybg.orgresearchgate.net A cystolith is a distinct outgrowth of the epidermal cell wall, typically composed of this compound impregnated within a cellulose (B213188) matrix. wikipedia.org These structures are formed within specialized cells called lithocysts. wikipedia.org The formation begins with a stalk, which is rich in silicon and essential for the subsequent deposition of amorphous this compound (ACC). researchgate.netnih.gov The bulk of the cystolith is made of ACC, which is stabilized in this form, encapsulated by a less stable ACC phase. nih.gov The entire structure is enveloped by a plasma membrane, and its formation involves the transport of carbohydrates via Golgi vesicles and the organized deposition of cellulose microfibrils. wikipedia.org

Table 2: this compound Biomineralization in Terrestrial Organisms

| Organism | Structure/Gland | Primary CaCO₃ Polymorph | Proposed Function | Key Features |

| Earthworm (Lumbricus terrestris) | Calciferous Glands | Calcite biologists.com | Excretion of excess calcium, pH regulation upenn.edubiologists.com | Starts as stabilized ACC fluid; transforms into crystalline calcite granules nih.govnih.gov |

| Land Isopod (Porcellio scaber) | Exoskeletal Deposits | Amorphous this compound (ACC) uni-ulm.de | Calcium storage for molting uni-ulm.de | Spherules of ACC formed on an organic matrix template uni-ulm.de |

| Plants (e.g., Ficus elastica) | Cystoliths in Lithocysts | Amorphous this compound (ACC) wikipedia.orgnih.gov | Structural support, herbivore deterrence, light scattering | ACC deposited on a silicon-rich stalk within a cellulose matrix wikipedia.orgresearchgate.netnih.gov |

Bio-inspired and Biomimetic Synthesis of this compound Materials

The intricate control that organisms exert over mineralization has inspired scientists to develop "bio-inspired" or "biomimetic" approaches to synthesize advanced materials. uni-ulm.de By mimicking nature's strategies, researchers aim to create this compound materials with tailored properties, such as specific polymorphs, complex morphologies, and hierarchical structures, under ambient conditions. nih.gov These methods often involve the use of organic molecules to direct the crystallization process, replicating the function of the organic matrix found in biomineralization. espublisher.comuni-ulm.de

Template-Directed Crystallization Approaches